molecular formula C16H11IN2O2S B6098742 6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one

6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one

Cat. No.: B6098742
M. Wt: 422.2 g/mol
InChI Key: TWOVMLKEBMNVEB-UHFFFAOYSA-N
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Description

6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one is a derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities. Quinazolinones are fused heterocycles that have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of 3-phenylquinazoline-2,4(1H,3H)-dithione. This compound is synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . The resulting compound is then iodinated to introduce the iodine atom at the 6-position .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the iodine position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one is unique due to the presence of both iodine and phenacylsulfanyl groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .

Properties

IUPAC Name

6-iodo-2-phenacylsulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O2S/c17-11-6-7-13-12(8-11)15(21)19-16(18-13)22-9-14(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVMLKEBMNVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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